![molecular formula C16H14N6O3S B2446000 N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazol-3-carboxamid CAS No. 2034599-63-6](/img/structure/B2446000.png)
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potenzielle c-Met-Kinase-Inhibitoren
Die Verbindung ist ein Derivat von [1,2,4]Triazolo[4,3-a]pyrazin und wurde auf ihr Potenzial als c-Met-Kinase-Inhibitor untersucht . c-Met-Kinase ist ein Protein, das eine entscheidende Rolle beim Wachstum und der Ausbreitung von Krebszellen spielt. Die Verbindung zeigte eine hervorragende Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien .
Synthese von 1,2,4-Triazolo[4,3-a]pyridinen
Die Verbindung wurde bei der Synthese von 1,2,4-Triazolo[4,3-a]pyridinen verwendet . Dies wird durch eine KI-katalysierte oxidative Cyclisierung von α-Keto-Säuren und 2-Hydrazinopyridinen erreicht . Dieses Übergangsmetall-freie Verfahren ist sehr effizient und bietet gute wirtschaftliche und ökologische Vorteile .
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it a significant target for anti-cancer therapies .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, a process that is essential for the transmission of growth and survival signals within the cell . As a result, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting this pathway, the compound can prevent the uncontrolled growth and spread of cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . In particular, it has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer .
Biologische Aktivität
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrazine core linked to an isoxazole moiety and a thiophene ring. The molecular formula is C16H14N6O3S with a molecular weight of 370.4 g/mol.
Synthetic Routes
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Alkylation : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.
- Coupling with Isoxazole and Thiophene : The final product is formed through coupling reactions that incorporate the thiophene and isoxazole components.
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical targets in cancer therapy .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1. For instance:
- Isoxazole (3) : Induces a decrease in Bcl-2 expression while increasing p21^WAF-1 levels.
These effects suggest that the compound may promote apoptosis and cell cycle arrest in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good antibacterial activity against various strains, indicating potential applications in treating bacterial infections .
The mechanism by which N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exerts its biological effects involves:
- Receptor Binding : Interaction with specific molecular targets such as enzymes or receptors.
- Enzyme Inhibition : Modulation of enzyme activity leading to altered signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have documented the biological efficacy of this compound:
Eigenschaften
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-2-24-16-14-20-19-13(22(14)6-5-17-16)9-18-15(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCDMJSEWFVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.